1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile
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Description
1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Biological Activity
1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile, commonly referred to as compound 1, is a synthetic organic compound with a complex molecular structure characterized by the formula C19H22N4O3. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of compound 1, focusing on its antiproliferative effects on various cancer cell lines and its possible mechanisms of action.
Chemical Structure
The chemical structure of compound 1 is pivotal to its biological activity. It contains:
- A pyrimidine ring that is crucial for its interaction with biological targets.
- Dimethoxyphenethyl and dimethylaminovinyl substituents that may enhance lipophilicity and receptor binding.
Antiproliferative Effects
Research has demonstrated that compound 1 exhibits significant antiproliferative activity against various cancer cell lines. A study conducted on several human cancer cell lines revealed the following:
- Cell Lines Tested :
- A549 (lung)
- HT29 (colon)
- MCF7 (breast)
- MDA-MB-231 (breast)
The results indicated that compound 1 showed varying degrees of cytotoxicity across these cell lines. The most notable findings include:
Cell Line | IC50 (µM) | Percentage Inhibition |
---|---|---|
A549 | 2.49 | >60% |
HT29 | 3.99 | >60% |
MCF7 | 4.80 | >60% |
MDA-MB-231 | 3.28 | >60% |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%, showcasing the compound's potency against these cancer types .
The mechanism through which compound 1 exerts its antiproliferative effects appears to be multifaceted:
- Inhibition of Cell Cycle Progression : Compound 1 may interfere with the cell cycle, leading to G2/M phase arrest in sensitive cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptosis through intrinsic pathways, involving caspase activation and mitochondrial dysfunction.
- Impact on Signaling Pathways : The compound may modulate key signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical for cell survival and proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of compound 1:
- Study on Lung Cancer : A study indicated that treatment with compound 1 resulted in a significant reduction in tumor size in xenograft models of lung cancer, correlating with increased apoptosis markers in tumor tissues .
- Combination Therapy : Preliminary data suggest that combining compound 1 with standard chemotherapeutics like doxorubicin enhances overall efficacy, reducing IC50 values in resistant cancer cell lines .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-22(2)9-8-16-15(12-20)19(24)21-13-23(16)10-7-14-5-6-17(25-3)18(11-14)26-4/h5-6,8-9,11,13H,7,10H2,1-4H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQYDBPDKNZSSO-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=O)N=CN1CCC2=CC(=C(C=C2)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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